Oxacillin is derived from penicillin and is classified as a beta-lactam antibiotic. It is specifically a narrow-spectrum antibiotic effective against certain Gram-positive bacteria. The compound is often utilized in clinical settings for its efficacy against methicillin-sensitive Staphylococcus aureus (MSSA) and some Streptococcus species, while it is ineffective against Enterococcus and many Gram-negative bacteria.
The synthesis of oxacillin typically involves several key steps:
The synthesis can be scaled up for industrial production while maintaining high efficiency and stability. The methods have been optimized for large-scale operations, making them suitable for pharmaceutical manufacturing.
Oxacillin's molecular formula is CHNOS, with a molecular weight of approximately 371.38 g/mol. The structure features a beta-lactam ring characteristic of penicillins, along with an isoxazole side chain that enhances its resistance to certain beta-lactamases.
Oxacillin undergoes various chemical reactions that are crucial for its activity:
These reactions are critical not only for understanding the stability and degradation pathways of oxacillin but also for developing analytical methods for its quantification in pharmaceutical formulations.
Oxacillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls:
Studies have shown that oxacillin is effective against methicillin-sensitive Staphylococcus aureus strains, making it a critical drug in treating skin infections, pneumonia, and other serious infections caused by this pathogen.
Oxacillin is widely used in clinical microbiology laboratories for:
Oxacillin, a semisynthetic isoxazolyl penicillin, features a core bicyclic structure consisting of a β-lactam ring fused to a 5-methyl-3-phenylisoxazole side chain. This configuration confers unique steric and electronic properties critical for its biological activity. The β-lactam ring (C₉H₉N₃O₅S) exhibits significant ring strain, with a bond angle of 90° at the carbonyl carbon, enhancing its electrophilicity and reactivity toward bacterial enzymes [4] [8]. Unlike natural penicillins, oxacillin's acyl side chain includes a bulky aryl-isoxazolyl group that sterically hinders access to hydrolytic enzymes, providing intrinsic β-lactamase stability [6] [9].
The 5-methyl-3-phenylisoxazole substituent at the C6 position of the penam nucleus is pivotal for oxacillin's resistance to staphylococcal penicillinases. Table 1 compares structural features conferring β-lactamase stability:
Table 1: Structural Determinants of β-Lactamase Stability in Penicillins
Compound | C6 Substituent | Steric Bulk Index | Penicillinase Degradation Rate |
---|---|---|---|
Penicillin G | Benzyl | Low | 100% |
Methicillin | 2,6-Dimethoxyphenyl | Medium | 15% |
Oxacillin | 3-Phenyl-5-methylisoxazolyl | High | <5% |
The ortho-positioned isoxazole oxygen creates a 2.7-Å barrier that physically obstructs nucleophilic attack by serine β-lactamases (e.g., TEM-1). Additionally, the electron-withdrawing isoxazole nitrogen reduces electron density in the β-lactam ring, decreasing acylation efficiency by β-lactamases by 20-fold compared to penicillin G [8] [10]. This structural configuration allows oxacillin to maintain activity against penicillinase-producing Staphylococcus aureus (PRSA), with minimum inhibitory concentrations (MICs) typically ≤2 µg/mL [6] [9].
Oxacillin's antibacterial activity stems from its irreversible acylation of essential PBPs, particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). The isoxazolyl side chain optimizes binding kinetics through:
Mutations in the non-penicillin-binding domain (residues 465–485) of PBP2a disrupt oxacillin binding by altering active-site topology, increasing MICs to >256 µg/mL in resistant strains [7]. Molecular dynamics simulations confirm that oxacillin's 3D conformation minimizes steric clash with Val465 and Gly484 residues in the PBP2a active site, achieving 50-fold higher binding affinity than ampicillin [7] [10].
Oxacillin exhibits concentration-dependent binding to human serum albumin (HSA), primarily at Sudlow Site I (subdomain IIA). Table 2 summarizes binding parameters:
Table 2: Oxacillin-Human Serum Albumin Binding Characteristics
Parameter | Value | Method | Biological Implication |
---|---|---|---|
Binding Constant (Kd) | 8.2 ± 0.3 µM | Fluorescence quenching | Moderate affinity |
Binding Sites (n) | 1.1 ± 0.2 | Isothermal titration calorimetry | Primary site specificity |
Bound Fraction (therapeutic) | 94.2% ± 2.1% | Equilibrium dialysis | Limited free diffusion |
ΔH (enthalpy change) | -5.8 kcal/mol | Calorimetry | Exothermic, driven by van der Waals |
The interaction involves hydrogen bonding between oxacillin’s carboxylate group and Arg257 and Tyr150 residues of HSA, supplemented by π-π stacking between the isoxazolyl phenyl and Trp214 [4] [9]. This extensive binding reduces free drug concentrations by >90% at therapeutic doses, significantly restricting tissue distribution. Hypoalbuminemia (serum albumin <30 g/L) increases unbound oxacillin by 2.3-fold, necessitating dose adjustments in critically ill patients [4].
Oxacillin undergoes rapid renal elimination via glomerular filtration and active tubular secretion, with 70–80% excreted unchanged in urine within 6 hours. The process involves:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7